

evaluating 3-Nitropyrrole as an alternative to other nitroaromatic compounds in synthesis

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Compound of Interest

Compound Name: 3-Nitropyrrole

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3-Nitropyrrole: A Comparative Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for a wide array of chemical manipulations. While traditional nitroaromatics like nitrobenzene and its derivatives have long been mainstays in the synthetic chemist's toolbox, the exploration of alternative nitroaromatic scaffolds is crucial for expanding chemical diversity and accessing novel molecular architectures. This guide provides a comprehensive evaluation of **3-nitropyrrole** as a valuable alternative to other nitroaromatic compounds in synthesis, with a focus on its reactivity, applications in cross-coupling reactions, and its role as a building block for biologically active molecules.

Physicochemical Properties: 3-Nitropyrrole vs. Nitrobenzene

A comparison of the fundamental physicochemical properties of **3-nitropyrrole** and nitrobenzene reveals key differences that can influence their behavior in synthetic transformations. The presence of the nitrogen-containing five-membered ring in **3-nitropyrrole** impacts its polarity and solubility compared to the six-membered carbocyclic ring of nitrobenzene.

Property	3-Nitropyrrole	Nitrobenzene
Molecular Formula	C ₄ H ₄ N ₂ O ₂ [1]	C ₆ H ₅ NO ₂
Molecular Weight	112.09 g/mol [1]	123.11 g/mol [2]
Appearance	White to gray to brown crystalline powder[3]	Colorless to greenish-yellow oily liquid[2]
Melting Point	98 - 101 °C[3]	5.7 °C[2]
Boiling Point	267.9 °C at 760 mmHg	210.8 °C[2]
Solubility in Water	Sparingly soluble (8 g/L at 25 °C)	Slightly soluble (2.1 g/L at 25 °C)[2]
logP	1.44610	1.85[2]

Reactivity and Performance in Cross-Coupling Reactions

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. In palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, nitroaromatics can serve as valuable coupling partners. While direct comparative studies featuring **3-nitropyrrole** alongside other nitroaromatics in the same reaction are scarce, we can infer its potential by examining its performance in key transformations and comparing it with data for other nitroaromatics from separate studies.

Suzuki-Miyaura Coupling

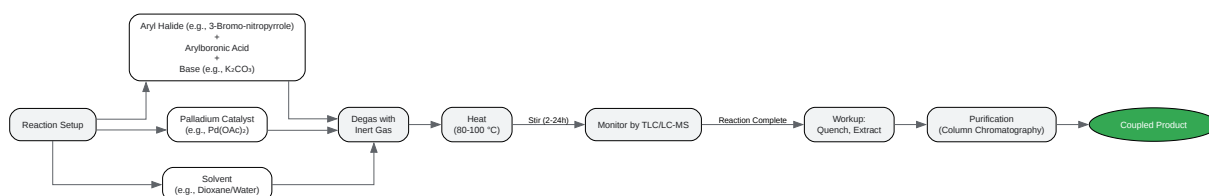
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Nitroarenes have been successfully employed as electrophilic partners in this reaction. The choice of ligand is often crucial for achieving high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent (e.g., a 4:1 mixture of dioxane and water) is

prepared. A base (e.g., K_2CO_3 , 2.0 eq.) is added, and the flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The reaction mixture is heated (typically to 80-100 °C) and stirred for the required time (2-24 hours), with progress monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[4]

Logical Workflow for a General Suzuki-Miyaura Coupling Reaction



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the formation of substituted alkenes from unsaturated halides and alkenes. This reaction is another cornerstone of palladium-catalyzed C-C bond formation.

Experimental Protocol: General Procedure for the Heck Reaction

An unsaturated halide or triflate is reacted with an alkene in the presence of a base (e.g., potassium acetate) and a palladium catalyst (e.g., palladium chloride) in a suitable solvent like

methanol. The reaction is typically heated (e.g., to 120 °C in an autoclave) to achieve the desired transformation.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling amines with aryl halides. Notably, recent advancements have demonstrated that the nitro group itself can act as a leaving group in this transformation, opening up new synthetic possibilities.

Experimental Protocol: Buchwald-Hartwig Amination of Nitroarenes

The Buchwald-Hartwig amination of nitroarenes can be achieved using palladium catalysts with specific dialkyl(biaryl)phosphine ligands. The reaction involves the cross-coupling of a nitroarene with various amines (diaryl-, aryl-, or alkylamines) to yield the corresponding substituted arylamines. A proposed catalytic cycle involves the oxidative addition of the Ar-NO₂ bond to a palladium(0) species, followed by a nitrite/amine exchange.[6]

Comparative Performance Data (Illustrative)

The following table provides an illustrative comparison of yields for Suzuki-Miyaura coupling reactions involving a nitropyrrole derivative and other nitroaromatic compounds. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution due to variations in reaction conditions.

Aryl Halide	Coupling Partner	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester	N-Boc-2-pyrrolic acid	Pd(dppf) ₂ Cl ₂	K ₂ CO ₃	DME	-	-	75	[7]
4-Nitro-bromobenzene	Phenylboronic acid	Pd(OAc) ₂	K ₂ CO ₃	WEB	RT	0.5	95	[8]
3-Nitro-bromobenzene	Phenylboronic acid	Pd(OAc) ₂	K ₂ CO ₃	WEB	RT	0.5	92	[8]

*WEB = Water Extract of Banana Ash (an eco-friendly solvent system). RT = Room Temperature.

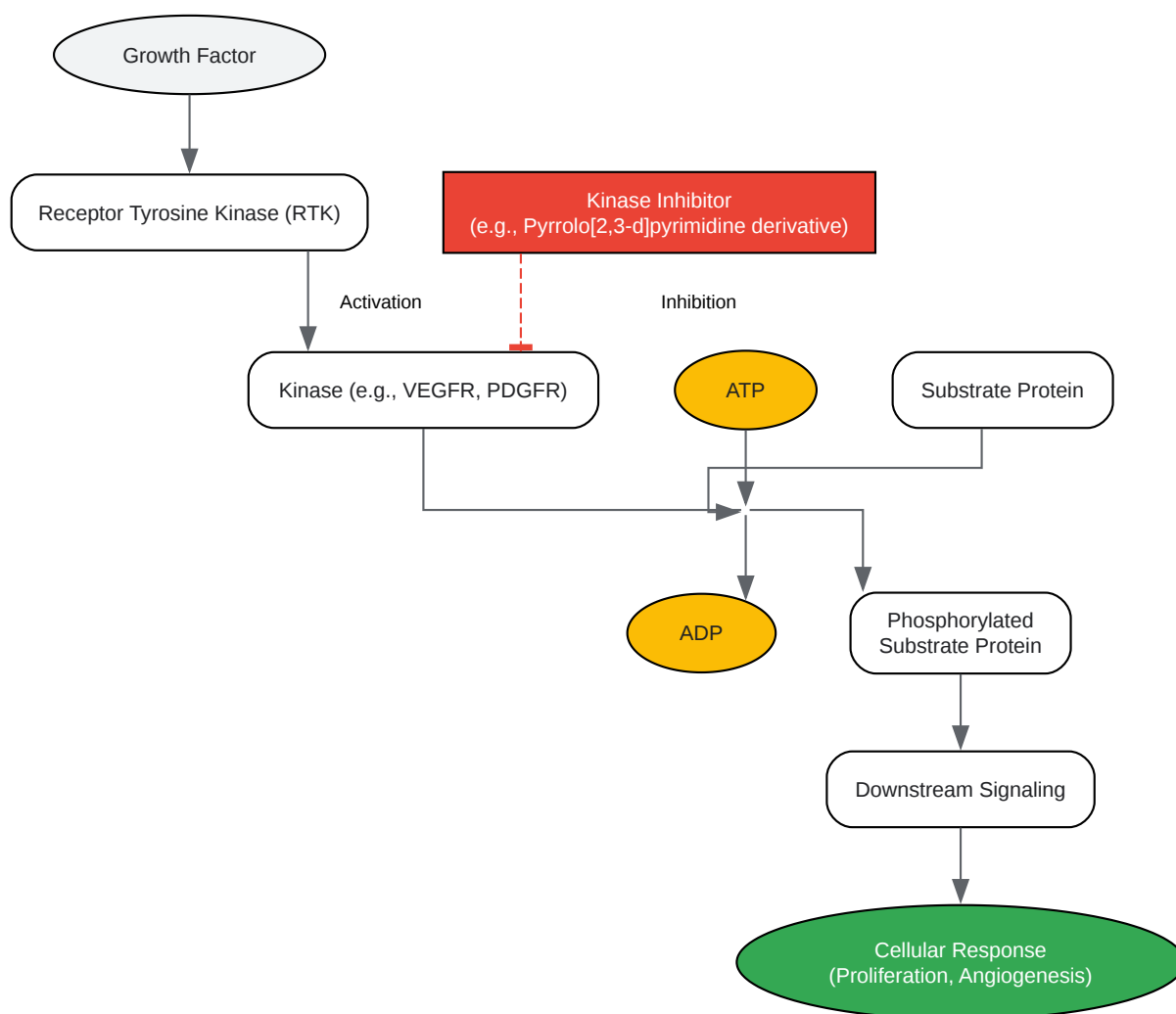
3-Nitropyrrole in the Synthesis of Bioactive Molecules

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a nitro group can modulate the electronic properties and biological activity of these molecules. Pyrrolo[2,3-d]pyrimidines, which can be synthesized from nitropyrrole precursors, are a class of compounds that have garnered significant interest as kinase inhibitors for the treatment of cancer and inflammatory diseases.

[9]

Signaling Pathway of a Generic Kinase Inhibitor

Many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can inhibit cell proliferation, induce apoptosis, and block angiogenesis in cancer cells.



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Caption: Simplified signaling pathway illustrating the mechanism of a kinase inhibitor.

Safety and Toxicity

Nitroaromatic compounds are a class of chemicals that can exhibit toxicity. Nitrobenzene, for instance, is known to be metabolized into compounds that can be mutagenic.[10] While specific comparative toxicity data for **3-nitropyrrole** is not readily available, it is prudent to handle all nitroaromatic compounds with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment.

Conclusion

3-Nitropyrrole presents itself as a promising and versatile building block in organic synthesis. Its unique electronic properties, stemming from the combination of the electron-rich pyrrole ring and the electron-withdrawing nitro group, offer distinct reactivity profiles compared to traditional nitroaromatics like nitrobenzene. While a lack of direct comparative studies necessitates a cautious approach when evaluating its performance against other nitroaromatics, the available data suggests that **3-nitropyrrole** and its derivatives are competent substrates in a range of important synthetic transformations, including palladium-catalyzed cross-coupling reactions. Furthermore, its utility in the synthesis of biologically active molecules, particularly kinase inhibitors, underscores its potential in drug discovery and development. Future research focusing on direct, quantitative comparisons of **3-nitropyrrole** with other nitroaromatic compounds will be invaluable in fully elucidating its advantages and limitations as a synthetic building block.

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